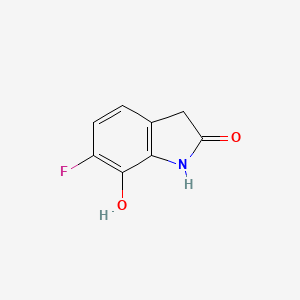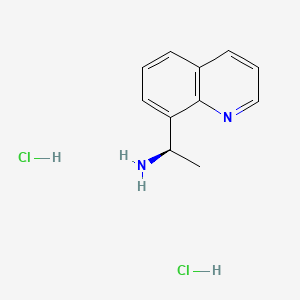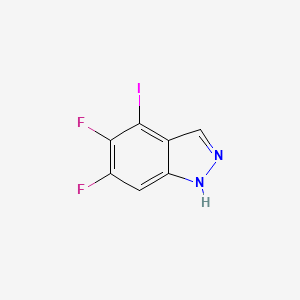
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol is a chemical compound with a complex structure that includes a pyrazole ring, an amino group, and an isopropyl(methyl)amino group
Méthodes De Préparation
The synthesis of 1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the amino and isopropyl(methyl)amino groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a suitable diketone or aldehyde to form the pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the pyrazole ring.
Addition of the Isopropyl(methyl)amino Group: This step may involve the reaction of the pyrazole derivative with isopropylamine and methylamine under specific conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and isopropyl(methyl)amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application, but common mechanisms include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Amino-1h-pyrazol-1-yl)propan-2-ol: This compound lacks the isopropyl(methyl)amino group, which may result in different chemical and biological properties.
1-(4-Amino-1h-pyrazol-1-yl)-3-(methylamino)propan-2-ol: This compound has a methylamino group instead of the isopropyl(methyl)amino group, which may affect its reactivity and interactions with molecular targets.
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropylamino)propan-2-ol: This compound has an isopropylamino group instead of the isopropyl(methyl)amino group, leading to potential differences in its chemical and biological behavior.
Propriétés
Formule moléculaire |
C10H20N4O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-(4-aminopyrazol-1-yl)-3-[methyl(propan-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-8(2)13(3)6-10(15)7-14-5-9(11)4-12-14/h4-5,8,10,15H,6-7,11H2,1-3H3 |
Clé InChI |
PRPCZCQLTVSKQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CC(CN1C=C(C=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)










![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)

